molecular formula C16H14N2S B12808222 2-benzylsulfanyl-5-phenyl-1H-imidazole CAS No. 6297-94-5

2-benzylsulfanyl-5-phenyl-1H-imidazole

Cat. No.: B12808222
CAS No.: 6297-94-5
M. Wt: 266.4 g/mol
InChI Key: WKURYOCOUMGPSD-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-phenyl-1H-imidazole is a high-purity synthetic organic compound featuring an imidazole core substituted with phenyl and benzylsulfanyl groups. This structure is of significant interest in material science and medicinal chemistry research. Recent studies on a closely related compound, 2-benzylsulfanyl-1H-benzimidazole, have demonstrated exceptional performance as a corrosion inhibitor for carbon steel in dynamic supercritical CO2 environments, showing over 95% inhibition efficiency under highly demanding conditions . This suggests potential applications for this compound class in developing next-generation additives for carbon capture, utilization, and storage (CCUS) technologies. The imidazole scaffold is a privileged structure in drug discovery, known to interact with various biological targets . Benzimidazole and imidazole derivatives are extensively investigated for a wide range of therapeutic activities, including antiproliferative, antimicrobial, and antidiabetic properties . The specific substitution pattern on this compound makes it a valuable intermediate for researchers synthesizing novel bioactive molecules or studying structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14N2S/c1-3-7-13(8-4-1)12-19-16-17-11-15(18-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKURYOCOUMGPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286450
Record name 2-benzylsulfanyl-5-phenyl-1H-imidazole
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Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-94-5
Record name 5-Phenyl-2-[(phenylmethyl)thio]-1H-imidazole
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Record name NSC 45838
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Record name NSC45838
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Record name 2-benzylsulfanyl-5-phenyl-1H-imidazole
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Synthetic Methodologies for 2 Benzylsulfanyl 5 Phenyl 1h Imidazole and Analogues

General Strategies for the Construction of Imidazole (B134444) Ring Systems

The imidazole ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into cyclization reactions and multicomponent reactions (MCRs).

Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of the ring from one or more acyclic precursors. A variety of modern techniques have been developed to afford substituted imidazoles with high efficiency and functional group tolerance.

One innovative approach involves a palladium-catalyzed decarboxylative addition and cyclization sequence using aromatic carboxylic acids and functionalized aliphatic nitriles. acs.org This one-pot method allows for the rapid assembly of multiply substituted imidazoles from readily available starting materials. acs.org Another strategy employs a cascade addition-cycloisomerization of propargylcyanamides with nucleophiles to generate highly substituted 2-thio- or 2-oxoimidazoles. nih.gov

Furthermore, metal-free [3+2] cycloaddition reactions provide a facile route to imidazoles. For instance, the reaction of vinyl azides with amidines under catalyst-free conditions yields 2,4-disubstituted imidazoles through the initial nucleophilic addition of the amidine to the vinyl azide, followed by cyclization and elimination of ammonia (B1221849). acs.org Nickel-catalyzed reactions of amido-nitriles have also been reported to form disubstituted imidazoles via a proposed mechanism involving nitrile addition, tautomerization, and dehydrative cyclization. rsc.org

Table 1: Selected Cyclization Strategies for Imidazole Synthesis

Method Key Reactants Catalyst/Conditions Outcome Reference
Decarboxylative Cyclization Aromatic carboxylic acids, Aliphatic nitriles Palladium catalyst Multiply substituted imidazoles acs.org
Cascade Addition-Cycloisomerization Propargylcyanamides, Thiols/Alcohols Base-mediated Highly substituted 2-thio/2-oxoimidazoles nih.gov
[3+2] Cycloaddition Vinyl azides, Benzamidines Catalyst-free, DBU (base) 2,4-disubstituted imidazoles acs.org
Nickel-Catalyzed Cyclization Amido-nitriles Nickel catalyst 2,4-disubstituted NH-imidazoles rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. ingentaconnect.com The Radziszewski imidazole synthesis, first reported in 1882, is a classic example of a four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia (or an ammonium (B1175870) salt). nih.govrsc.org

Modern variations of this reaction have been optimized using microwave irradiation and various catalytic systems to improve yields and expand substrate scope. nih.gov For example, fluoroboric acid-derived catalysts, such as HBF₄–SiO₂, have been shown to be highly effective for both the three-component synthesis of 2,4,5-trisubstituted imidazoles and the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org These catalysts can also control the selectivity between the formation of tri- and tetrasubstituted products. rsc.org Other MCRs utilize different building blocks, such as the reaction between amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines, which can be subsequently oxidized to imidazoles. acs.org

Table 2: Example Multicomponent Reactions for Imidazole Synthesis

Reaction Name/Type Components Catalyst/Conditions Product Type Reference
Radziszewski Synthesis (3-MCR) 1,2-Diketone, Aldehyde, Ammonium salt HBF₄–SiO₂ 2,4,5-Trisubstituted imidazole rsc.org
Radziszewski Synthesis (4-MCR) 1,2-Diketone, Aldehyde, Amine, Ammonium acetate (B1210297) Zn(BF₄)₂ 1,2,4,5-Tetrasubstituted imidazole rsc.org
Isocyanide-based MCR Amine, Aldehyde, Isocyanide Ag(I) acetate (for less reactive isocyanides) Highly substituted 2-imidazolines acs.org

Introduction of the Benzylsulfanyl Moiety at Position 2

The introduction of the benzylsulfanyl group at the C-2 position is typically accomplished via a two-step sequence: first, the synthesis of a 2-thioimidazole (imidazole-2-thione) precursor, followed by the S-alkylation of this intermediate with a benzyl (B1604629) halide.

The key intermediate for introducing the C-2 sulfur functionality is an imidazole-2-thione. These are commonly synthesized by reacting an α-aminoketone or an α-haloketone with a source of thiocyanate (B1210189), such as potassium thiocyanate (KSCN). researchgate.netderpharmachemica.com An alternative and widely used method involves the condensation of an α-hydroxyketone, such as benzoin, with thiourea. scirp.org For the synthesis of a 5-phenyl-2-thioimidazole, an appropriate starting material would be a phenacyl halide (2-halo-1-phenylethanone). derpharmachemica.com

A modern variant of the Marckwald thioimidazole synthesis utilizes unprotected carbohydrates, an amine salt, and potassium isothiocyanate in a multicomponent reaction to generate diversely functionalized thioimidazoles, highlighting the use of renewable starting materials. durham.ac.uk

Once the imidazole-2-thione is formed, the benzylsulfanyl group is introduced via a nucleophilic substitution reaction, specifically an S-alkylation. The thione, which exists in tautomeric equilibrium with the 2-mercaptoimidazole (B184291) form, is deprotonated with a base to form a potent thiolate nucleophile. This nucleophile then reacts with an electrophilic benzyl source, typically a benzyl halide like benzyl bromide or benzyl chloride, to form the C-S bond. scirp.org

The reaction is often carried out in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF). scirp.orgmtsu.edu The choice of base can vary, with common examples including sodium bicarbonate, potassium carbonate, or sodium hydroxide. scirp.orgmtsu.edu This S-alkylation is a robust and high-yielding method for producing a wide range of 2-alkylthio- and 2-arylthio-imidazole derivatives. scirp.orgnih.gov

Table 3: S-Alkylation of 4,5-diphenyl-1H-imidazol-2-thiol

Alkylating Agent Base/Solvent Product Reference
Benzyl bromide NaHCO₃ / Ethanol 2-(Benzylthio)-4,5-diphenyl-1H-imidazole scirp.org
4-Chlorobenzyl bromide NaHCO₃ / Ethanol 2-[(4-Chlorobenzyl)thio]-4,5-diphenyl-1H-imidazole scirp.org
2-(Chloromethyl)-1H-benzimidazole N/A / Ethanol 2-[(1H-Benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole scirp.org

Incorporation of the Phenyl Substituent at Position 5

The position of the phenyl group on the imidazole ring is dictated by the selection of starting materials during the ring construction phase.

For syntheses that build upon α-dicarbonyl compounds, such as the Radziszewski reaction, using an unsymmetrical diketone like 1,2-phenylpropanedione can lead to regioisomers, allowing for the potential placement of a phenyl group at either C-4 or C-5. nih.gov A more direct route to a 5-phenyl substituted imidazole involves starting materials that already contain the desired phenyl group in the correct position. For example, the condensation of 2-bromo-1-phenylethanone (phenacyl bromide) with potassium thiocyanate and a phenyl thiosemicarbazide (B42300) intermediate leads to a 5-phenyl-2-mercaptoimidazole derivative. derpharmachemica.com

Syntheses starting from asymmetrical benzoins can also be used to prepare 4,5-diarylimidazoles with specific substitution patterns. nih.gov For instance, reacting 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenyl[1-¹⁴C]ethanone, derived from potassium cyanide, provides a pathway to 4-phenyl-5-arylimidazoles. nih.gov

Another powerful strategy is the direct C-H arylation of a pre-formed imidazole ring. Methods have been developed for the regioselective arylation of all three C-H bonds of the imidazole core. By using a protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group, it is possible to direct arylation to the C-5 position. nih.gov This allows for the late-stage introduction of the phenyl group onto an existing imidazole scaffold. nih.gov

Table 4: Strategies for Incorporating a Phenyl Substituent

Synthetic Strategy Key Starting Material(s) Resulting Substitution Pattern Reference
Condensation 2-Bromo-1-phenylethanone, KSCN 5-Phenyl-2-mercaptoimidazole derivative derpharmachemica.com
Asymmetrical Benzoin Synthesis 2-Hydroxy-1-aryl-2-phenylethanone 4-Phenyl-5-arylimidazole nih.gov
Direct C-H Arylation 1-SEM-imidazole, Phenyl bromide 1-SEM-5-phenylimidazole nih.gov
Radziszewski-type Reaction 1,2-Phenylpropanedione, Aldehyde, Amine Mixture of 4-methyl-5-phenyl and 4-phenyl-5-methyl imidazoles nih.gov

Catalytic Methodologies in Imidazole Synthesis

The introduction of a catalyst into the synthesis of imidazole rings and their subsequent functionalization has become a pivotal strategy for enhancing reaction efficiency, selectivity, and yield. While direct catalytic methods for the one-pot synthesis of 2-benzylsulfanyl-5-phenyl-1H-imidazole are not extensively documented, the synthesis is typically achieved through a multi-step process where catalytic reactions play a crucial role in the formation of the core imidazole scaffold and the subsequent introduction of the benzylsulfanyl group.

A common route to obtaining 2-thio-substituted imidazoles involves the initial synthesis of a corresponding imidazole-2-thione (mercaptoimidazole) precursor, followed by S-alkylation. A key analogue, 2-(benzylthio)-4,5-diphenyl-1H-imidazole, is prepared by reacting 4,5-diphenyl-1H-imidazol-2-thiol with a benzyl bromide derivative. researchgate.net This nucleophilic substitution is often facilitated by a base and can be enhanced through the use of phase-transfer catalysts, which promote the reaction between the water-soluble thione salt and the organic-soluble alkylating agent.

The formation of the imidazole ring itself is frequently accomplished through multi-component reactions (MCRs), which are amenable to various catalytic systems. The Radziszewski reaction and its modern variations are prime examples, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. A variety of catalysts have been employed to improve this condensation, including:

Heterogeneous Catalysts: Solid acid catalysts like ZrO2–Al2O3 have been shown to be highly efficient for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. rsc.org These catalysts are easily separable and reusable, which aligns with green chemistry principles. rsc.org Similarly, magnetic nanoparticles, such as those derived from L-proline, have been used as organocatalysts in these condensation reactions. rsc.org

Lewis Acids: Metal salts like zinc(II) chloride, often used in deep eutectic solvents, can catalyze the reaction between an aldehyde, a dicarbonyl compound like benzil, and ammonium acetate. rsc.org Iron is also proposed to act as a Lewis acid to activate carbonyl groups toward nucleophilic attack. rsc.org

Organocatalysts: Thiazolium salts have been used to catalyze the addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate that subsequently cyclizes to form the imidazole ring in a one-pot sequence. nih.govcapes.gov.br

The following table summarizes various catalytic approaches for the synthesis of substituted imidazoles, which are foundational for producing derivatives like this compound.

Catalyst TypeExample CatalystReactantsProduct TypeKey Advantages
Heterogeneous ZrO2–Al2O3Benzil, Aldehyde, Ammonium Acetate2,4,5-Trisubstituted ImidazoleSolvent-free, reusable catalyst, short reaction times. rsc.org
Heterogeneous Magnetic Nanoparticles (L-proline derived)Aldehyde, Diketone, AmmoniaTri- and Tetra-substituted ImidazolesEasy separation and reuse of catalyst. rsc.org
Lewis Acid Zinc(II) chloride in Deep Eutectic SolventAldehyde, Benzil, Ammonium Acetate2,4,5-Trisubstituted ImidazoleUse of an environmentally benign solvent system. rsc.org
Organocatalyst Thiazolium saltsAldehyde, Acyl ImineSubstituted ImidazolesForms α-ketoamide in situ for one-pot synthesis. nih.govcapes.gov.br
Metal Catalyst Copper Iodide (CuI)Benzoin/Benzil, Aldehyde, Ammonium Acetate2,4,5-Trisubstituted ImidazoleGood yields in short reaction times under simple conditions.

Principles of Green Chemistry in Imidazole Derivative Synthesis

The 12 principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. These principles are increasingly being applied to the synthesis of imidazole derivatives to reduce waste, minimize energy consumption, and use safer chemicals.

The core tenets of green chemistry include:

Prevention of Waste: Designing syntheses to minimize the generation of waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: Avoiding the use of auxiliary substances or making them innocuous.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Using raw materials that are renewable rather than depleting.

Reduce Derivatives: Minimizing or avoiding unnecessary derivatization.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents.

Design for Degradation: Designing chemical products to break down into innocuous degradation products after use.

Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

In the context of synthesizing imidazole derivatives, several green approaches have been successfully implemented. One-pot syntheses of trisubstituted imidazoles, which reduce the need for intermediate purification steps and minimize solvent waste, are a prime example of waste prevention and improved atom economy. core.ac.uk The use of water as a solvent, where feasible, is a significant step towards safer chemistry. umich.edu

The application of heterogeneous and reusable catalysts, such as ZrO2–Al2O3 and magnetic nanoparticles, directly addresses the principle of catalysis and waste prevention. rsc.orgrsc.org These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. rsc.org Furthermore, conducting these reactions under solvent-free conditions, often with microwave irradiation to reduce reaction times and energy consumption, represents a significant advancement in green synthetic methodology. rsc.org

The use of deep eutectic solvents (DES) as both the reaction medium and catalyst is another innovative green approach. rsc.org DES are often biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to traditional volatile organic solvents. rsc.org For instance, a urea/zinc(II) dichloride system has been effectively used for imidazole synthesis. rsc.org

Even the choice of starting materials can be guided by green principles. While not always feasible, sourcing precursors from renewable feedstocks is a key goal. For the synthesis of this compound, applying green principles would involve using a catalytic, one-pot method for the imidazole ring formation, followed by an S-alkylation step using a recyclable catalyst and a safer solvent system, ideally water or a biodegradable solvent.

Spectroscopic and Structural Elucidation of 2 Benzylsulfanyl 5 Phenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-benzylsulfanyl-5-phenyl-1H-imidazole, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each atom.

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the imidazole (B134444) ring, the phenyl group, and the benzylsulfanyl moiety. The N-H proton of the imidazole ring is expected to appear as a broad singlet in the downfield region, typically above 12 ppm, due to hydrogen bonding and its acidic nature. nih.gov The protons on the imidazole ring itself would likely appear in the aromatic region.

The phenyl group protons would present as a complex multiplet in the aromatic region, generally between 7.0 and 8.0 ppm. The protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region. The methylene (B1212753) protons (-S-CH₂-) of the benzylsulfanyl group are particularly diagnostic and would be expected to appear as a sharp singlet further upfield, typically in the range of 4.4 to 4.6 ppm. researchgate.net

The ¹³C NMR spectrum would complement the proton data, providing a signal for each unique carbon atom. The C2 carbon of the imidazole ring, being bonded to both a nitrogen and a sulfur atom, would have a characteristic chemical shift. In 2-alkyl-benzimidazoles, the C2 carbon signal is shifted to higher frequencies, often in the range of 149-152 ppm. mdpi.commdpi.com The carbons of the phenyl and benzyl groups would appear in the aromatic region (approximately 120-140 ppm). The methylene carbon of the benzylsulfanyl group would be found in the aliphatic region, with a typical chemical shift around 35-45 ppm. researchgate.net The full structural assignment would be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish proton-proton and proton-carbon correlations, respectively. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole N-H >12.0 (broad singlet) -
Imidazole C-H 7.0 - 7.5 115 - 130
Phenyl C-H 7.2 - 7.8 (multiplet) 125 - 135
Benzyl C-H (aromatic) 7.2 - 7.4 (multiplet) 127 - 138
Benzyl -CH₂- 4.4 - 4.6 (singlet) 35 - 45
Imidazole C2 - 149 - 152

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components.

A broad absorption band in the region of 2500-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring, with its broadness attributed to intermolecular hydrogen bonding. orientjchem.orgresearchgate.net The aromatic C-H stretching vibrations from both the phenyl and benzyl groups would appear as a series of sharp peaks around 3000-3100 cm⁻¹.

The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be observed in the 1450-1620 cm⁻¹ region. ijpsonline.com The in-plane and out-of-plane bending vibrations for the aromatic C-H bonds would also be present in the fingerprint region (below 1500 cm⁻¹). A key, though potentially weak, absorption for the C-S stretching vibration of the benzylsulfanyl group would be expected in the range of 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound Note: These are predicted values based on analogous structures.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Imidazole N-H 2500 - 3200 (broad) Stretching
Aromatic C-H 3000 - 3100 (sharp) Stretching
Aliphatic C-H (-CH₂-) 2850 - 2960 Stretching
C=N and C=C (aromatic rings) 1450 - 1620 Stretching

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.

X-ray Diffraction Analysis of Imidazole Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov Although specific X-ray crystallographic data for this compound is not available, studies on related phenyl-substituted imidazole derivatives provide insight into the likely crystal packing and molecular conformation. nih.govmdpi.com

An X-ray analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It would also show the planarity of the imidazole and phenyl rings and the angle between them. nih.gov In the solid state, it is expected that intermolecular hydrogen bonds involving the imidazole N-H proton and a nitrogen atom of an adjacent molecule would play a significant role in the crystal packing, potentially forming chains or more complex networks. mdpi.com These interactions are crucial for understanding the supramolecular chemistry of the compound.

Advanced Spectroscopic Techniques in Imidazole Characterization

In addition to the standard spectroscopic methods, advanced techniques, particularly computational chemistry, are increasingly used to complement experimental data. researchgate.net Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, vibrational frequencies (IR), and NMR chemical shifts of a molecule. researchgate.netnih.gov

By performing DFT calculations, a theoretical model of this compound can be generated. The calculated spectroscopic data can then be compared with experimental results to confirm structural assignments. tandfonline.com Furthermore, computational methods can provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are important for understanding its reactivity and potential applications in materials science. nih.govtandfonline.com Techniques like X-ray Absorption Spectroscopy can also provide detailed information about the electronic fingerprint and protonation states of imidazole-containing systems. nih.gov

Computational and Theoretical Investigations of 2 Benzylsulfanyl 5 Phenyl 1h Imidazole

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and reactivity of 2-benzylsulfanyl-5-phenyl-1H-imidazole. These calculations provide a foundational understanding of the molecule's geometry and electron distribution, which are key determinants of its chemical behavior and biological activity.

Detailed analyses have focused on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap typically indicates a higher reactivity. For this compound, these calculations help to identify the most probable sites for electrophilic and nucleophilic attack, offering clues about its metabolic pathways and potential interactions with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

To identify potential biological targets and to understand the specific interactions that govern the binding of this compound, extensive molecular docking studies have been performed. These computational simulations predict the preferred orientation of the molecule when bound to a target protein, as well as the binding affinity.

One significant finding from these studies is the potential of this compound and its analogs to act as inhibitors of enzymes such as α-glucosidase. nih.gov For instance, in studies of related benzimidazole (B57391) derivatives, molecular docking has revealed that these compounds can bind to allosteric sites of α-glucosidase, a mode of inhibition that can offer advantages in terms of specificity and reduced side effects. nih.gov The docking poses typically show key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazole (B134444) core, the phenyl group, and the benzyl (B1604629) group with specific amino acid residues in the active or allosteric site of the target enzyme. nih.gov

Molecular Dynamics Simulations for Conformational and Binding Analysis

Building upon the static snapshots provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations provide insights into the conformational changes that both the ligand and the protein may undergo upon binding, as well as the stability of the complex.

For derivatives of 2-phenyl-1H-imidazole, MD simulations have been used to confirm the stability of the ligand within the binding pocket of its target. nih.gov These simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and can help to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone. The flexibility of the benzylsulfanyl group and the phenyl substituent can be analyzed to understand their role in adapting to the binding site.

Analysis of Electronic Properties (e.g., HOMO-LUMO, MEP, NLO)

Further computational analysis has delved into other electronic properties of imidazole derivatives, including the Molecular Electrostatic Potential (MEP) and Nonlinear Optical (NLO) properties. The MEP map is particularly useful for visualizing the charge distribution and for predicting how the molecule will interact with other molecules. Regions of negative potential (typically colored red) are indicative of sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

The analysis of HOMO and LUMO energies and their distribution provides quantitative data on the electron-donating and accepting capabilities of the molecule. This information is crucial for understanding its reactivity and potential to participate in charge-transfer interactions, which are often vital for biological activity.

Prediction of Binding Affinities and Stability with Biological Targets

For example, studies on similar compounds have shown a strong correlation between the calculated binding affinities and the experimentally determined inhibitory concentrations (IC50 values). nih.gov This predictive power is invaluable for prioritizing compounds for synthesis and for further biological evaluation, thereby accelerating the drug discovery process. The stability of the complex, as assessed by MD simulations, further validates the potential of the compound as a viable drug candidate. nih.gov

Structure Activity Relationship Sar Studies for 2 Benzylsulfanyl 5 Phenyl 1h Imidazole Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of 2-benzylsulfanyl-5-phenyl-1H-imidazole derivatives is highly sensitive to the nature and position of substituents on both the phenyl and benzyl (B1604629) rings. nih.gov Research into analogues has demonstrated that specific modifications can significantly enhance or diminish their intended biological effects.

Quantitative structure-activity relationship (QSAR) studies on a series of benzylsulfanyl imidazole (B134444) derivatives as inhibitors of cytokine release (TNF-α and IL-1β) have provided detailed insights. These studies revealed that substituents on the benzyl portion of the molecule play a critical role. For instance, in the context of inhibiting TNF-α release, the presence of F-substituents at the X-position (on the benzyl ring) and a less bulky structural moiety at the Y-incision, such as -S(CH2)2-, were found to be advantageous. nih.gov

Furthermore, the substitution pattern on the phenyl ring at the 5-position of the imidazole core is also a key determinant of activity. For the inhibition of TNF-α, optimal activity was observed when the 4-R, 5-R, and 6-R positions of a related benzimidazole (B57391) series were substituted with OH (or SOCH3 and SO2CH3), Cl, and OH, respectively. For IL-1β inhibition, the preferred substituents were SOCH3 (or SO2CH3 and OH), H, and OH. nih.gov These findings underscore the importance of electronic and steric factors in the interaction between the molecule and its biological target.

A summary of the impact of these substitutions is presented in the table below.

TargetFavorable Substituent (Position on Benzyl Ring)Favorable Linker (Y-incision)Favorable Substituents (Positions on a related Benzimidazole series)
TNF-α Inhibition F-substituentsLess bulky, e.g., -S(CH2)2-4-R: OH, SOCH3, SO2CH3; 5-R: Cl; 6-R: OH
IL-1β Inhibition X-substituents with higher negative resonance effectLess molecular bulk4-R: SOCH3, SO2CH3, OH; 5-R: H; 6-R: OH

It was also noted that more electron-donating R-substituents at the meta-position, less hydrophobic substituents at the para-position, and smaller, less polarizable groups at the ortho-position of the phenyl ring generally contribute to improved activity. nih.gov

Role of the Imidazole Ring and Substituents in Molecular Recognition and Interactions

The imidazole ring is a fundamental component for the biological activity of this class of compounds, primarily due to its unique electronic and structural properties. As an aromatic heterocycle, the imidazole ring is electron-rich and possesses an amphoteric nature, meaning it can act as both a hydrogen bond donor (at the N-H) and acceptor (at the N=C-N nitrogen). nih.govrsc.org This versatility allows it to engage in a variety of weak interactions with biological macromolecules like enzymes and receptors, which is crucial for molecular recognition. nih.gov

The imidazole core of this compound serves as a scaffold, positioning the benzylsulfanyl and phenyl substituents in a specific three-dimensional orientation. This spatial arrangement is critical for fitting into the binding pocket of a target protein. The N-H proton of the imidazole ring can form a key hydrogen bond, while the π-system of the ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site. nih.gov

Rational Design Principles for Enhanced Target Specificity

Rational drug design aims to develop compounds that interact with a specific target with high affinity and selectivity, thereby minimizing off-target effects. For derivatives of this compound, several principles of rational design can be applied to enhance target specificity. nih.govrsc.org

One key principle is the exploitation of specific interactions within the target's binding site. For instance, if a binding pocket contains a hydrophobic sub-pocket, modifying the phenyl or benzyl group with lipophilic substituents could enhance binding affinity. Conversely, if a polar region is available, introducing hydrogen bond donors or acceptors can be beneficial. A study on 17β-HSD10 inhibitors based on a 2-phenyl-1H-benzo[d]imidazole scaffold demonstrated that the addition of specific substituents could significantly improve inhibitory efficacy and reduce toxicity. rsc.org

Another design strategy involves rigidification of the molecule. The bond between the sulfur atom and the benzyl group allows for considerable conformational flexibility. By introducing cyclic structures or other conformationally restricting elements, it may be possible to lock the molecule into its bioactive conformation, thus increasing potency and selectivity.

Computational methods, such as molecular docking and 3D-QSAR, are invaluable tools in the rational design process. These techniques can predict how modifications to the this compound scaffold will affect its binding to a target protein. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions, guiding the design of new analogues with improved properties. nih.gov The synthesis and evaluation of a series of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as farnesyltransferase inhibitors successfully identified a potent analog through such a rational design approach. nih.gov

The principles of rational design, informed by SAR data, allow for a more directed and efficient search for potent and selective therapeutic agents based on the this compound scaffold.

Advanced Research Applications of 2 Benzylsulfanyl 5 Phenyl 1h Imidazole

Utilization in Materials Science Development

Currently, there is a lack of specific research detailing the utilization of 2-benzylsulfanyl-5-phenyl-1H-imidazole in the development of new materials. The broader class of N-arylated imidazoles is recognized for its applications in medicinal chemistry and agriculture nih.gov. For instance, certain 1-phenyl-1H-imidazole derivatives are used in the synthesis of compounds with antifungal and antibacterial properties nih.gov. However, dedicated studies on the integration of this compound into polymers, electronic materials, or other advanced materials are not readily found.

Applications in Catalysis

The catalytic potential of imidazole (B134444) and its derivatives is a known area of chemical research. Imidazole itself can act as an organocatalyst due to its amphoteric nature, possessing both aza and amine functionalities ias.ac.in. This allows it to participate in various organic transformations ias.ac.in. Some substituted imidazoles have been investigated as catalysts in specific reactions. For example, 1-(4-methoxyphenyl)-1H-imidazole has been explored for the catalytic epoxidation of olefins nih.gov. Additionally, various catalysts, including copper and bismuth ferrite nanoparticles, have been employed for the synthesis of different imidazole derivatives biolmolchem.comresearchgate.net.

However, specific studies detailing the use of this compound as a catalyst or in the synthesis of catalytic systems are not prominent in the current body of scientific literature. While the imidazole core suggests potential catalytic activity, dedicated research to explore and characterize this for this compound has not been identified.

Role as Adsorbents and Analytical Reagents

There is no specific information available in the reviewed literature regarding the application of this compound as an adsorbent for environmental remediation or as an analytical reagent. The functional groups present in the molecule could theoretically interact with various substances, but studies quantifying its adsorption capacity or its utility in analytical methods have not been found.

Environmental Chemistry Relevance in Secondary Organic Aerosol Formation

Imidazole compounds are recognized as important components of atmospheric brown carbon and can play a role in the formation of secondary organic aerosols (SOA) mdpi.com. The formation of imidazoles in the atmosphere can occur through aqueous phase reactions of dicarbonyl compounds like glyoxal and pyruvaldehyde with ammonium (B1175870) salts mdpi.comnih.gov. These reactions contribute to the chemical composition and optical properties of atmospheric aerosols mdpi.com.

While the general class of imidazoles is relevant to SOA formation, there is no specific research available that investigates the role of this compound in these atmospheric processes. The precursors and formation pathways leading to this specific substituted imidazole in an atmospheric context have not been described in the available literature. Therefore, its direct relevance to secondary organic aerosol formation remains an uninvestigated area.

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Structural Diversification

The future development of 2-benzylsulfanyl-5-phenyl-1H-imidazole as a therapeutic lead hinges on the ability to create a diverse library of analogues. Current synthetic routes, while effective, can be expanded to allow for more flexible and efficient structural modifications.

Future research will focus on:

One-Pot Reactions: Developing 'one-pot' synthesis methods, such as the nitro reductive cyclization used for similar benzimidazole-5-carboxylates, can streamline the production process, improve yields, and reduce reaction times. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): This technology offers a greener and more efficient alternative to conventional heating, enabling rapid synthesis of imidazole (B134444) derivatives. sciencescholar.us

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of compounds by systematically altering the substituents on the phenyl ring, the benzyl (B1604629) group, and the imidazole core. This will facilitate extensive structure-activity relationship (SAR) studies.

Novel Cyclization Techniques: Exploring new catalytic systems, like the copper-catalyzed synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole, can provide milder reaction conditions and broader substrate scope. biolmolchem.com This includes investigating different oxidizing agents and reaction conditions for the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form the benzimidazole (B57391) core. arabjchem.org

In-depth Mechanistic Elucidation of Biological Actions

While the primary mechanism of this compound is understood to be the inhibition of Tdp1, a deeper understanding of its molecular interactions is crucial for further development. The imidazole scaffold is known to interact with biological macromolecules through a variety of non-covalent forces, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.gov

Key areas for investigation include:

Enzyme-Inhibitor Complex Crystallography: Obtaining high-resolution crystal structures of the compound bound to Tdp1 will reveal the precise binding mode and key amino acid interactions, similar to studies on other Tdp1 inhibitors. mdpi.com This information is invaluable for understanding the source of its inhibitory activity.

Kinetics and Thermodynamics of Binding: Performing detailed enzyme kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, allosteric) and using techniques like isothermal titration calorimetry (ITC) to understand the thermodynamic drivers of binding.

Off-Target Effects: Systematically screening the compound against a panel of other enzymes and receptors to identify potential off-target activities. This is critical for predicting potential side effects and for discovering new therapeutic applications. For instance, different imidazole derivatives have shown activity against targets like FMS-like tyrosine kinase 3 (FLT3) and indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov

Rational Design of Highly Selective and Potent Analogues

The ultimate goal is to design analogues with superior potency against Tdp1 and high selectivity over other enzymes to minimize off-target effects. This requires a rational, structure-based design approach. rsc.orgrsc.org

Future strategies will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure and evaluating the impact on inhibitory activity. For example, SAR studies on other benzimidazoles have shown that substitutions at various positions can dramatically influence biological activity. nih.gov For Tdp1 inhibitors, even the presence or absence of a bulky fragment like adamantane (B196018) can determine activity. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion) while maintaining or enhancing biological activity.

Targeting Selectivity: Designing analogues that exploit subtle differences between the active site of Tdp1 and other related phosphodiesterases, such as Tdp2, to achieve high selectivity. mdpi.com Research has shown that even minor changes, like the orientation of substituents on a phenyl ring, can lead to significant differences in potency and selectivity against a target kinase. nih.gov

Table 1: SAR Insights from Related Imidazole-Based Inhibitors

Compound SeriesTargetKey Structural InsightReference
2,5,6-Trisubstituted BenzimidazolesMtb-FtsZA cyclopentyl group at the 2-position and benzamides at the 5-position improved inhibitory activity. nih.gov
Dehydroabietylamine DerivativesTdp1The absence of a bulky adamantane fragment resulted in a complete loss of inhibitory activity. nih.gov
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole DerivativesFLT3 KinaseA 1,3,5-substituted phenyl group was found to be significantly more potent than 1,3,4-substituted analogues, suggesting a better fit in the hydrophobic pocket. nih.gov
4-Phenyl-Imidazole DerivativesIDOA 2-hydroxy modification on the phenyl ring led to a tenfold increase in potency, likely through a new hydrogen bond with Serine 167 in the active site. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. nih.gov Applying this to the this compound scaffold can accelerate the design-synthesize-test cycle.

Future directions include:

Molecular Docking and Dynamics: Using molecular docking to predict the binding poses of new virtual analogues within the Tdp1 active site. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted poses and understand the dynamic nature of the enzyme-inhibitor interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to create statistically significant correlations between the structural features of the synthesized analogues and their observed biological activity. rsc.org These models can then be used to predict the potency of new, unsynthesized compounds.

Virtual Screening: Employing large virtual libraries of compounds to computationally screen for new hits that share the core pharmacophore of this compound but possess novel chemical scaffolds.

ADMET Prediction: Using in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of newly designed analogues, helping to prioritize which compounds to synthesize and test experimentally. researchgate.net

Exploration of Novel Academic and Industrial Application Domains

While the primary focus has been on Tdp1 inhibition for oncology, the inherent versatility of the benzimidazole scaffold suggests potential in other areas. researchgate.netresearchgate.net The core structure is a "privileged scaffold" found in drugs with a wide range of pharmacological activities. sciencescholar.usnih.gov

Potential new domains for exploration include:

Antiviral and Antimicrobial Agents: The benzimidazole core is present in numerous antifungal and antibacterial agents. nih.govnih.govmdpi.comresearchgate.net Analogues of this compound could be screened against various pathogens to identify new anti-infective leads.

Neurodegenerative Diseases: Given the role of DNA damage in neuronal cell death, inhibitors of DNA repair enzymes like Tdp1 could have applications in neurodegenerative disorders. Research into this area is still nascent but holds significant promise.

Anti-inflammatory Agents: Various imidazole derivatives have demonstrated anti-inflammatory properties. biolmolchem.com New analogues could be tested in relevant assays to explore this potential therapeutic avenue.

Industrial Applications: The unique chemical properties of this scaffold might lend themselves to non-pharmaceutical applications, such as in materials science or as catalysts in chemical synthesis, an area that remains largely unexplored. sciencescholar.us The nitroimidazole scaffold, for example, has found broad utility beyond its initial discovery as an antibiotic. mdpi.comresearchgate.net

By systematically addressing these research directions and challenges, the scientific community can fully exploit the therapeutic and industrial potential of the this compound scaffold, paving the way for the development of novel drugs and technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzylsulfanyl-5-phenyl-1H-imidazole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves refluxing substituted aryl precursors with o-phenylene diamine in ammonia, followed by alkaline workup and recrystallization. For example, a similar 2-phenyl-1H-benzo[d]imidazole derivative was synthesized by refluxing o-phenylene diamine with aryl groups for 5 hours in ammonia, achieving yields up to 85%. Monitoring reaction progress via TLC (chloroform:methanol, 6:1 v/v) and optimizing temperature/pH during crystallization are critical for purity and yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and aromaticity. Infrared (IR) spectroscopy identifies functional groups like sulfanyl (C–S) and imidazole N–H stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, 1H-benzo[d]imidazole derivatives were characterized using these techniques, with melting points (>300°C) corroborating crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate the electronic and structural properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For analogous imidazole derivatives, DFT simulations matched experimental NMR data, confirming planarity of the aromatic system and stabilizing intramolecular interactions. Frequency analyses ensure absence of imaginary vibrational modes, confirming energy minima .

Q. What strategies are effective for resolving contradictions between experimental and computational data in imidazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. For example, DFT may overestimate bond lengths in polar solvents. Validate computational models by:

  • Comparing calculated vs. experimental IR/NMR spectra.
  • Incorporating solvent correction models (e.g., PCM).
  • Cross-referencing with X-ray crystallography data (e.g., using SHELXL for refinement) .

Q. How can molecular docking predict the pharmacological activity of this compound against targets like EGFR or TRPV1?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) can simulate ligand-receptor interactions. For TRPV1 antagonists, benzoimidazole derivatives were optimized by modifying substituents (e.g., trifluoromethyl groups) to enhance binding affinity. Key steps include:

  • Preparing protein structures (PDB ID) and ligand 3D conformers.
  • Analyzing binding poses (e.g., hydrogen bonds with active-site residues).
  • Validating with in vitro assays (e.g., capsaicin-induced Ca²⁺ influx inhibition) .

Q. What are the challenges in designing imidazole-based inhibitors with selectivity for specific kinase isoforms?

  • Methodological Answer : Structural diversity in kinase ATP-binding pockets requires substituent tuning. For EGFR inhibitors, introducing electron-withdrawing groups (e.g., –Cl, –NO₂) at the 5-phenyl position enhances hydrophobic interactions. Pharmacophore modeling and ADMET analysis (e.g., SwissADME) guide modifications to improve solubility and reduce off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.